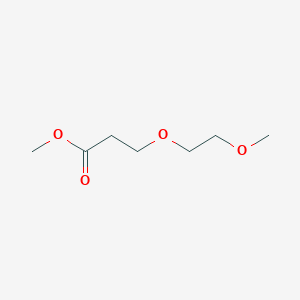
Methyl 3-(2-methoxyethoxy)propanoate
説明
“Methyl 3-(2-methoxyethoxy)propanoate” is a chemical compound with the molecular formula C7H14O4 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methyl ester group (-COOCH3) attached to the third carbon of a three-carbon chain. The second carbon of the chain is attached to a methoxyethoxy group (-OCH2CH2OCH3) .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 162.19 .科学的研究の応用
Synthesis of 6-acylcoumarins :Methyl 3-(2-acyloxy-4-methoxyphenyl)propanoates, related to Methyl 3-(2-methoxyethoxy)propanoate, are crucial intermediates in synthesizing 6-acylcoumarins, as demonstrated in the total syntheses of geijerin and dehydrogeijerin (Cairns, Harwood, & Astles, 1992).
Production of Methyl Propanoate :Methyl propanoate, an important precursor for polymethyl methacrylates, can be produced using Baeyer-Villiger monooxygenases. Studies identified enzymes producing methyl propanoate, a chemically non-preferred product, in addition to the normal product ethyl acetate (van Beek, Winter, Eastham, & Fraaije, 2014).
Antiproliferative Activity in Cancer Research :A study involved synthesizing methyl esters including methyl-2-(5-(4-methoxybenzylidene)-2,4-dioxotetrahydrothiazole-3-yl)propionate. These compounds demonstrated significant antiproliferative effects against human colon cancer, breast cancer, and myelogenous leukemia cell lines (Božić et al., 2017).
Characterization and Analysis Techniques :A method for rapid determination of methyl 3-[2-(2-hydroxyethoxy) ethoxy]propanoate, closely related to this compound, was developed using size-exclusion chromatography (Li-qi, 2015).
Hydrophilic Applications in Material Science :Research involving functional polysiloxanes used compounds structurally similar to this compound. These polysiloxanes displayed fluorescence properties and hydrophilicity, potentially useful in biomedical fields (Cao, Zuo, Wang, Zhang, & Feng, 2017).
Role in Herbicide Functioning :Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, structurally related to the subject compound, acts as a selective herbicide, inhibiting growth in specific plants. Its mechanism involves functioning as an auxin antagonist (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Carbon Dioxide Capture Research :In the context of CO2 capture, the efficiency of CO2 uptake by amines was measured in solutions containing compounds similar to this compound. This research has implications in environmental science and energy applications (Barzagli, Giorgi, Mani, & Peruzzini, 2018).
Safety and Hazards
特性
IUPAC Name |
methyl 3-(2-methoxyethoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-9-5-6-11-4-3-7(8)10-2/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKAFUJBBWGQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


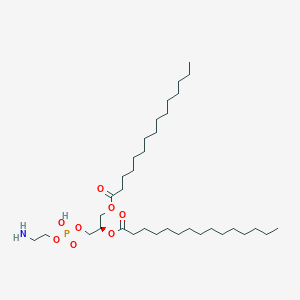
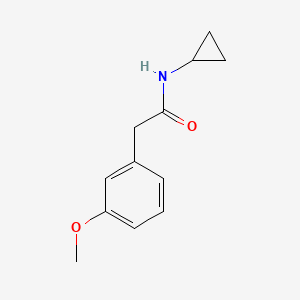

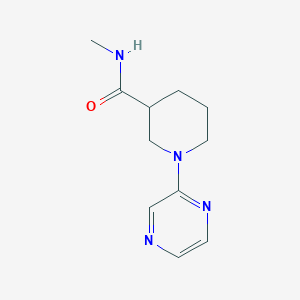
![4-{[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B3080721.png)

![(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B3080746.png)
![[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B3080752.png)
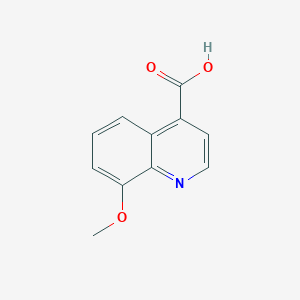


![1-[3-(Trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)pyridine-2-carbonyl]piperazine](/img/structure/B3080788.png)


